molecular formula C11H22N2 B2461586 (1-Cycloheptylazetidin-2-yl)methanamine CAS No. 2000008-00-2

(1-Cycloheptylazetidin-2-yl)methanamine

Cat. No.: B2461586
CAS No.: 2000008-00-2
M. Wt: 182.311
InChI Key: FYKPPFQFRLJAKE-UHFFFAOYSA-N
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Description

(1-Cycloheptylazetidin-2-yl)methanamine is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of interest due to their unique structural and chemical properties. The presence of the cycloheptyl group attached to the azetidine ring adds to the compound’s complexity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cycloheptylazetidin-2-yl)methanamine typically involves the formation of the azetidine ring followed by the introduction of the cycloheptyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cycloheptyl halide in the presence of a base can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be scaled up to accommodate industrial requirements, ensuring cost-effectiveness and efficiency. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1-Cycloheptylazetidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce a variety of substituted azetidines.

Scientific Research Applications

(1-Cycloheptylazetidin-2-yl)methanamine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be used to study the effects of azetidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.

    Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. Researchers may investigate its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Cycloheptylazetidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context in which the compound is used, such as its role in a chemical reaction or its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1-Cycloheptylazetidin-2-yl)methanamine include other azetidine derivatives with different substituents. Examples include:

  • (1-Cyclohexylazetidin-2-yl)methanamine
  • (1-Cyclopentylazetidin-2-yl)methanamine
  • (1-Phenylazetidin-2-yl)methanamine

Uniqueness

The uniqueness of this compound lies in the presence of the cycloheptyl group, which imparts distinct steric and electronic properties to the molecule. This makes it different from other azetidine derivatives and can influence its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

(1-cycloheptylazetidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-9-11-7-8-13(11)10-5-3-1-2-4-6-10/h10-11H,1-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKPPFQFRLJAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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